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molecular formula C10H10N2OS B8572448 7-ethenyl-4-methoxy-1,3-benzothiazol-2-amine

7-ethenyl-4-methoxy-1,3-benzothiazol-2-amine

Cat. No. B8572448
M. Wt: 206.27 g/mol
InChI Key: PYZUARAPWLCTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06521754B2

Procedure details

(4-Methoxy-7-vinyl-benzothiazol-2-yl)-carbamic acid methyll ester was dissolved in ethylenglycol/2N KOH (2:1) and stirred at 100° C. for 3 hrs. Then water was added and the mixture was extracted with CH2Cl2, the organic phase was washed with brine and dried over MgSO4. After evaporation the residue was crystallized from CH2Cl2. White crystals (64%); F.p.: 155-159° C.
Name
(4-Methoxy-7-vinyl-benzothiazol-2-yl)-carbamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]2[N:9]=[C:10]([NH:12]C(=O)O)[S:11][C:7]=2[C:6]([CH:16]=[CH2:17])=[CH:5][CH:4]=1.O>C(O)CO>[CH3:1][O:2][C:3]1[C:8]2[N:9]=[C:10]([NH2:12])[S:11][C:7]=2[C:6]([CH:16]=[CH2:17])=[CH:5][CH:4]=1

Inputs

Step One
Name
(4-Methoxy-7-vinyl-benzothiazol-2-yl)-carbamic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C2=C1N=C(S2)NC(O)=O)C=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2
WASH
Type
WASH
Details
the organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporation the residue
CUSTOM
Type
CUSTOM
Details
was crystallized from CH2Cl2
CUSTOM
Type
CUSTOM
Details
155-159° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
COC1=CC=C(C2=C1N=C(S2)N)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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